molecular formula C16H17F4NO4 B10900797 2,2,3,3-Tetrafluoropropyl 5-(4-acetylanilino)-5-oxopentanoate

2,2,3,3-Tetrafluoropropyl 5-(4-acetylanilino)-5-oxopentanoate

Cat. No.: B10900797
M. Wt: 363.30 g/mol
InChI Key: ZHGRPZCURPEAPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,3,3-Tetrafluoropropyl 5-(4-acetylanilino)-5-oxopentanoate is a synthetic organic compound that features a tetrafluoropropyl group and an acetylanilino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetrafluoropropyl 5-(4-acetylanilino)-5-oxopentanoate typically involves multiple steps:

    Formation of the Tetrafluoropropyl Group: The tetrafluoropropyl group can be introduced through the reaction of a suitable precursor with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions.

    Acetylanilino Group Introduction: The acetylanilino group can be synthesized by reacting aniline with acetic anhydride in the presence of a catalyst such as pyridine.

    Esterification: The final step involves the esterification of the intermediate compounds to form the desired product. This can be achieved by reacting the tetrafluoropropyl intermediate with the acetylanilino intermediate in the presence of a suitable esterification agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluoropropyl 5-(4-acetylanilino)-5-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2,2,3,3-Tetrafluoropropyl 5-(4-acetylanilino)-5-oxopentanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluoropropyl 5-(4-acetylanilino)-5-oxopentanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence signaling pathways, such as those involved in inflammation or pain perception, through its binding to specific targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3-Tetrafluoropropyl 5-(4-methylanilino)-5-oxopentanoate
  • 2,2,3,3-Tetrafluoropropyl 5-(4-chloroanilino)-5-oxopentanoate
  • 2,2,3,3-Tetrafluoropropyl 5-(4-bromoanilino)-5-oxopentanoate

Uniqueness

2,2,3,3-Tetrafluoropropyl 5-(4-acetylanilino)-5-oxopentanoate is unique due to the presence of the acetylanilino group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents on the anilino group, leading to variations in their reactivity and applications.

Properties

Molecular Formula

C16H17F4NO4

Molecular Weight

363.30 g/mol

IUPAC Name

2,2,3,3-tetrafluoropropyl 5-(4-acetylanilino)-5-oxopentanoate

InChI

InChI=1S/C16H17F4NO4/c1-10(22)11-5-7-12(8-6-11)21-13(23)3-2-4-14(24)25-9-16(19,20)15(17)18/h5-8,15H,2-4,9H2,1H3,(H,21,23)

InChI Key

ZHGRPZCURPEAPW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(C(F)F)(F)F

Origin of Product

United States

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